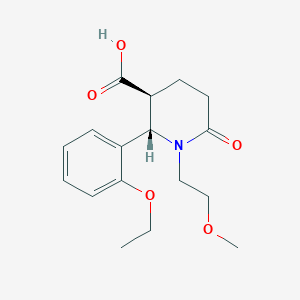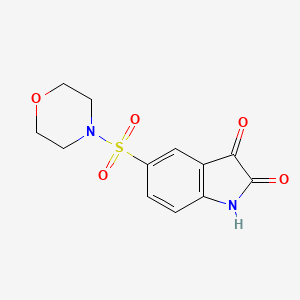
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
The compound "1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with a nitrogen atom. The cyclopropylcarbonyl group attached to the nitrogen of the piperidine ring indicates that this compound could be of interest in the synthesis of various pharmaceutical agents, as piperidine derivatives are known for their biological activities.
Synthesis Analysis
The synthesis of related cyclopropyl-containing piperidine carboxylic acids can be complex, involving multiple steps. For instance, the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to the compound , involves Dieckmann-type cyclization and displacement reactions with piperidine to yield the desired derivatives . Similarly, the synthesis of thienopyridinone derivatives with a cyclopropyl group also involves multiple steps, including the introduction of substituents at specific positions on the core structure .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques. For example, a related compound, 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, was confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Additionally, the crystal structure can be determined by X-ray diffraction, and theoretical calculations such as density functional theory (DFT) can be used to predict and compare molecular structures .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The title compound, being a carboxylic acid, could potentially engage in reactions typical for this functional group, such as esterification, amidation, and decarboxylation. The presence of the cyclopropyl group may influence the reactivity and the types of reactions the compound can participate in. For example, the cyclopropyl group in 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is an important feature in the synthesis of ciprofloxacin, a well-known antibacterial agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and dissociation properties, are crucial for their application in drug development. The study of these properties can help in improving the crystallization and purification processes of pharmaceutical compounds. For instance, the melting and decomposition properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride were systematically studied to enhance the production of ciprofloxacin . The solubility and dissolution behavior can be influenced by factors such as ionic strength, temperature, and pH, which are essential for the formulation of drug compounds.
Applications De Recherche Scientifique
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Safety And Hazards
Propriétés
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-1-2-7)11-5-3-8(4-6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFHSAITNHPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429276 | |
| Record name | 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | |
CAS RN |
876866-50-1 | |
| Record name | 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

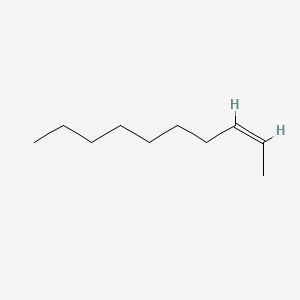
![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)
![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)
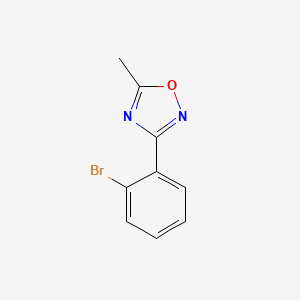
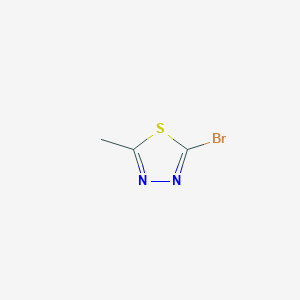
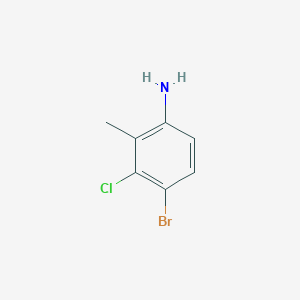
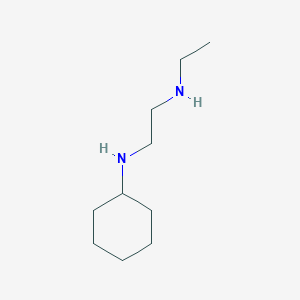
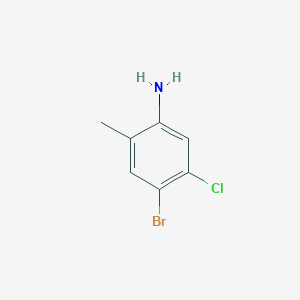
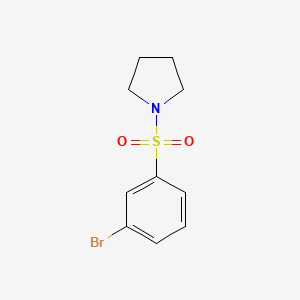
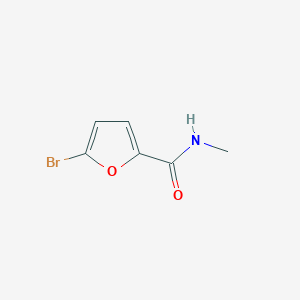
![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)
![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)
